Selective Profile Across Dipeptidyl Peptidase (DPP) Family Members vs. N-Type Calcium Channel Blockers
In standardized enzyme inhibition assays, 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline (648901-24-0) demonstrates moderate and differential inhibition of human DPP4 (IC50: 13,100 nM) and mouse FAP (IC50: 8,100 nM), while showing negligible activity against human DPP2 (IC50 > 100,000 nM) [1]. In stark contrast, optimized 4-piperidinylaniline analogs developed for analgesia exhibit potent nanomolar activity against N-type calcium channels (IC50: 670 nM) [2]. This data establishes that this compound is not a calcium channel modulator, but rather a selective tool for POP family enzymes at defined potency thresholds.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | DPP4: 13,100 nM; FAP: 8,100 nM; DPP2: >100,000 nM |
| Comparator Or Baseline | 4-piperidinylaniline analgesic (N-type Ca+2 channel blocker): IC50 = 670 nM |
| Quantified Difference | Target is inactive on Ca+2 channel at tested concentrations (class inference) and shows >12-fold weaker activity on DPP4 compared to potent DPP4 inhibitors like Teneligliptin (IC50 ~1 nM) [3]. |
| Conditions | In vitro enzyme assays using human recombinant DPP4, mouse FAP, and human seminal plasma DPP2 with chromogenic peptide substrates. |
Why This Matters
This selective, moderate inhibition profile is essential for studies requiring modulation of POP family enzymes without engaging calcium channels or other off-target pathways.
- [1] BindingDB. Entry BDBM50382266 (CHEMBL2022512). Affinity data for 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline. View Source
- [2] Hu, L.-Y., Ryder, T. R., Rafferty, M. F., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. View Source
- [3] Sharma, S. K., et al. Teneligliptin – The Newest DPP4 Inhibitor. European Journal of Pharmaceutical and Medical Research, 2020. View Source
